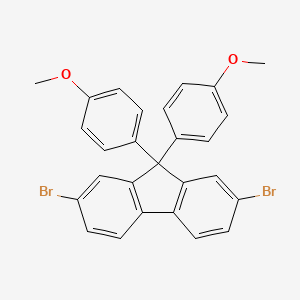
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene is a fluorene derivative known for its unique structural and photophysical properties. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and two 4-methoxyphenyl groups at the 9 position of the fluorene core. These substitutions significantly influence its chemical reactivity and applications, particularly in the field of organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene typically involves the bromination of 9,9-bis(4-methoxyphenyl)-9H-fluorene. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents is also considered in industrial settings to comply with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium or nickel catalysts are typically employed in the presence of bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, biaryl compounds, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Photonic Devices: The compound’s high luminescence quantum yield makes it suitable for use in photonic devices such as lasers and light-emitting transistors.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s derivatives are studied for their potential use in bioimaging and as fluorescent probes.
Mechanism of Action
The mechanism by which 2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene exerts its effects is primarily through its interaction with light and its ability to participate in electron transfer processes. The presence of bromine atoms and methoxy groups influences the compound’s electronic structure, facilitating its role in photophysical and photochemical applications. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light, making it valuable in optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-bis(4-bromophenyl)-9H-fluorene
- 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
- 2,7-Dibromo-9,9-bis(4-ethylphenyl)-9H-fluorene
Uniqueness
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and improve its photophysical properties compared to similar compounds. This makes it particularly suitable for applications in organic electronics and photonics where high solubility and luminescence are crucial .
Properties
CAS No. |
210347-59-4 |
|---|---|
Molecular Formula |
C27H20Br2O2 |
Molecular Weight |
536.3 g/mol |
IUPAC Name |
2,7-dibromo-9,9-bis(4-methoxyphenyl)fluorene |
InChI |
InChI=1S/C27H20Br2O2/c1-30-21-9-3-17(4-10-21)27(18-5-11-22(31-2)12-6-18)25-15-19(28)7-13-23(25)24-14-8-20(29)16-26(24)27/h3-16H,1-2H3 |
InChI Key |
BMPKWNVQJGHERG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















